1-Methyl-4-nitro-1H-imidazol-5-amine
Overview
Description
1-Methyl-4-nitro-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. The compound is characterized by a methyl group attached to the first nitrogen and a nitro group attached to the fourth carbon of the imidazole ring. This structure has been confirmed through various spectroscopic methods and X-ray crystallography .
Synthesis Analysis
The synthesis of imidazole derivatives, including 1-methyl-4-nitro-1H-imidazole, can be achieved through several methods. One approach involves the one-pot synthesis of trisubstituted imidazoles using a [2 + 2 + 1] cycloannulation of monothio-1,3-diketones with α-substituted methylamines and sodium nitrite, which may be related to the synthesis of 1-methyl-4-nitro-1H-imidazole . Another method reported the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives, which demonstrates the versatility of imidazole synthesis .
Molecular Structure Analysis
The molecular structure of 1-methyl-4-nitro-1H-imidazole has been extensively characterized using spectroscopic techniques such as FTIR, NMR, and EIMS, as well as X-ray crystallography. The crystal structure obtained from chloroform and hexane shows the presence of hydrogen bonding, which is driven by the interaction between the partial negative oxygen of the nitro group and the partial positive hydrogen of the methyl group .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For instance, 1-methyl-2-chloromethyl-5-nitroimidazole reacts with tertiary nitronate anions to afford 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, which is a reaction that could potentially be applied to 1-methyl-4-nitro-1H-imidazole . Additionally, the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles has been studied, revealing complex reaction pathways involving photorearrangement and hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-4-nitro-1H-imidazole include its spectroscopic characteristics, which are crucial for its identification and structural confirmation. The compound's reactivity and stability under various conditions have been studied, providing insights into its potential applications, particularly in the field of antimicrobial activities where it has shown moderate activity against various bacteria and fungi .
Scientific Research Applications
Synthesis and Chemical Properties
1-Methyl-4-nitro-1H-imidazol-5-amine and its derivatives are synthesized and studied for their potential applications in various scientific fields. The compound has been involved in the synthesis of nitrogen-rich molecules for potential use in gas generators. The molecular structures of these compounds exhibit high positive heats of formation due to the energy contribution from their molecular backbones, and their physicochemical properties are significantly influenced by the presence of azole rings and various functional groups such as nitro, amino, and azido groups (Srinivas, Ghule, & Muralidharan, 2014).
Supramolecular Chemistry
The compound participates in the formation of supramolecular structures. For instance, the assembly of this compound with boric acid results in a structure comprising bundled antiparallel imidazole-boric acid helices and one-dimensional channels filled with boric acid. This indicates its potential in the field of supramolecular chemistry and material science (Cheruzel, Mashuta, & Buchanan, 2005).
Photochemical Behavior
1-Methyl-4-nitro-1H-imidazol-5-amine derivatives have displayed interesting photochemical properties. For instance, under specific conditions, they undergo photorearrangement leading to the formation of various novel compounds. The structures and transformations of these compounds provide insights into the photochemical pathways and the stability of different molecular configurations (Pfoertner & Daly, 1987).
Reactivity and Synthesis of Novel Compounds
The reactivity of 1-Methyl-4-nitro-1H-imidazol-5-amine derivatives has been studied extensively, leading to the synthesis of novel compounds. For instance, the combination of these derivatives with various reagents results in the formation of imidazoles linearly connected to other heterocyclic rings, showcasing the compound's versatility in synthetic chemistry (Beliaev et al., 2018).
properties
IUPAC Name |
3-methyl-5-nitroimidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVMTMXQJDQJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196469 | |
Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-1H-imidazol-5-amine | |
CAS RN |
4531-54-8 | |
Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4531-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4531-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-methyl-4-nitroimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-METHYL-4-NITRO-1H-IMIDAZOL-5-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55UIE6811G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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